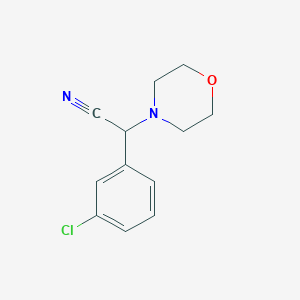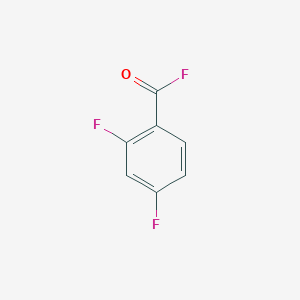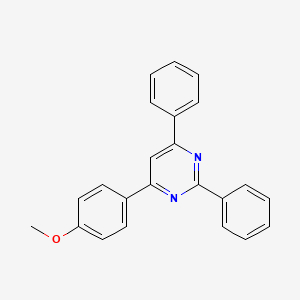
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” is a complex organic molecule characterized by multiple functional groups, including acetoxy, ethoxy, and formyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.
Introduction of the acetoxymethyl group: This step involves the acetylation of a hydroxymethyl group using acetic anhydride in the presence of a catalyst like pyridine.
Attachment of the 2-ethoxy-4-formylphenoxy group: This can be done through an etherification reaction, where the phenol derivative reacts with an ethyl halide in the presence of a base.
Final acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for acetoxy group substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding alcohol derivative.
Substitution: The major product would depend on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing diverse chemical structures.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-methoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of “(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(2-ethoxy-4-formylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetoxy and formyl groups, along with the tetrahydro-2H-pyran ring, makes it a valuable compound for various synthetic and research purposes.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-ethoxy-4-formylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-6-29-18-9-16(10-24)7-8-17(18)34-23-22(33-15(5)28)21(32-14(4)27)20(31-13(3)26)19(35-23)11-30-12(2)25/h7-10,19-23H,6,11H2,1-5H3/t19-,20-,21+,22-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTZGWWLQOWIIL-XNBWIAOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)





